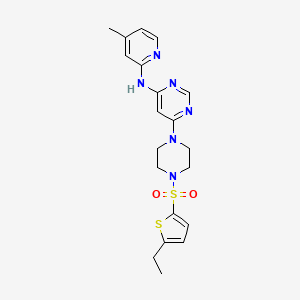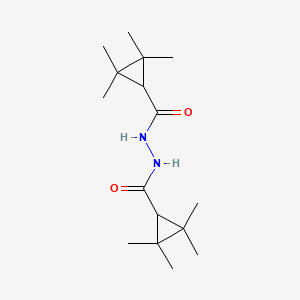
6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring, a piperazine ring, and a thiophene ring, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and thiophene moieties. Common reagents used in these reactions include:
Pyrimidine derivatives: Starting materials for the pyrimidine core.
Piperazine: Introduced through nucleophilic substitution reactions.
Thiophene derivatives: Incorporated via sulfonylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature control: Maintaining specific temperatures to favor desired reactions.
Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-4-amine: Lacks the thiophene and sulfonyl groups.
6-(4-(thiophen-2-yl)piperazin-1-yl)pyrimidin-4-amine: Lacks the ethyl and sulfonyl groups.
6-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethylthiophen-2-yl and sulfonyl groups in 6-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyrimidin-4-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. These modifications can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C20H24N6O2S2 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-N-(4-methylpyridin-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C20H24N6O2S2/c1-3-16-4-5-20(29-16)30(27,28)26-10-8-25(9-11-26)19-13-18(22-14-23-19)24-17-12-15(2)6-7-21-17/h4-7,12-14H,3,8-11H2,1-2H3,(H,21,22,23,24) |
Clave InChI |
HQHKUFZGZMIJEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=NC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester](/img/structure/B14124066.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14124072.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124078.png)
![3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124089.png)



![N-[2-(2-chlorophenyl)ethyl]formamide](/img/structure/B14124108.png)

![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14124117.png)
![Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14124121.png)


